molecular formula C10H21N3O2 B13515270 N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide

N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide

Cat. No.: B13515270
M. Wt: 215.29 g/mol
InChI Key: QRIHHEXLKSWEHT-UHFFFAOYSA-N
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Description

N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide is a synthetic organic compound with the molecular formula C10H21N3O2 It is characterized by the presence of a dimethylcarbamoyl group, a methylamino group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide typically involves the reaction of N-methyl-3-(methylamino)propanamide with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize by-products. The final product is then isolated and purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions where the dimethylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanoic acid, while reduction may produce N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanol.

Scientific Research Applications

N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The compound may also interact with cellular pathways involved in signal transduction or metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)butanamide
  • N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)pentanamide

Uniqueness

N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

N-[3-(dimethylamino)-3-oxopropyl]-N-methyl-3-(methylamino)propanamide

InChI

InChI=1S/C10H21N3O2/c1-11-7-5-10(15)13(4)8-6-9(14)12(2)3/h11H,5-8H2,1-4H3

InChI Key

QRIHHEXLKSWEHT-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)N(C)CCC(=O)N(C)C

Origin of Product

United States

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